molecular formula C14H14N2O5S2 B2826034 Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-99-0

Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2826034
CAS No.: 941978-99-0
M. Wt: 354.4
InChI Key: DHEIQQHTXGTAQS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic specialty chemical featuring a thiophene ring—a privileged structure in medicinal chemistry—linked to a sulfamoyl group and a methyl ester. The thiophene-2-carboxylate core is a versatile scaffold in chemical synthesis, serving as a key intermediate for constructing more complex molecules . Its structure is analogous to other known bioactive molecules, including sulfonylurea herbicides like Thifensulfuron-methyl, which function as potent enzyme inhibitors , as well as various pharmaceutical compounds and their impurities, such as those related to the local anesthetic Articaine . The presence of the sulfonamide group is a common feature in compounds that target enzymes and receptors, suggesting potential research applications in developing enzyme inhibitors or receptor modulators. The acetamidophenyl moiety may contribute to specific target binding and influence the compound's physicochemical properties. This makes this compound a valuable reagent for researchers in chemical biology and drug discovery, particularly for investigating new enzyme targets or as a synthetic intermediate for creating focused libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-9(17)15-10-3-5-11(6-4-10)16-23(19,20)12-7-8-22-13(12)14(18)21-2/h3-8,16H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEIQQHTXGTAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. . The final step involves esterification to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations

Core Structure Variations: All compounds share a methyl thiophene-2-carboxylate backbone. The sulfamoyl group at position 3 is a common feature, but substituents on the phenyl or sulfamoyl group dictate biological activity and applications. Example: Thifensulfuron-methyl (herbicide) incorporates a triazine-carbamoyl group, enabling herbicidal activity via acetolactate synthase inhibition , while the PPARβ/δ antagonist in uses a 4-isopentylamino-2-methoxyphenyl group for receptor targeting .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves high yields (99%) compared to traditional methods, highlighting advancements in rapid functionalization of thiophene derivatives .

Pharmacological vs. The target compound’s 4-acetamidophenyl group may confer selectivity for human enzymes or receptors, though further studies are needed.

Physicochemical and Functional Differences

  • Solubility and Reactivity :

    • The 4-acetamidophenyl group in the target compound likely enhances hydrophilicity compared to analogs with methoxy or triazine substituents.
    • Thifensulfuron-methyl’s triazine group increases steric bulk, affecting binding to plant enzymes .
  • Biological Activity: PPARβ/δ antagonist () shows nanomolar-range receptor affinity, while thifensulfuron-methyl acts at micromolar concentrations in plants.

Biological Activity

Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N2O4S
  • Molecular Weight : 278.32 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction, where sulfur and α-methylene carbonyl compounds are condensed.
  • Introduction of the Sulfamoyl Group : Achieved through sulfonation reactions with appropriate reagents.
  • Esterification : The final step involves reacting the carboxylic acid with methanol to form the methyl ester.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, it has been shown to induce apoptosis in human cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it can reduce inflammation markers in animal models, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.
  • Modulation of Gene Expression : The compound can alter the expression levels of genes associated with inflammation and cancer progression.
  • Interference with Cell Signaling Pathways : It impacts pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Showed significant cytotoxic effects on breast cancer cell lines with IC50 values as low as 15 µM.
Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by up to 40%.

Q & A

Q. What are the standard synthetic routes for Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate, and what purification methods ensure high yield?

The synthesis typically involves multi-step organic reactions, starting with thiophene-2-carboxylic acid derivatives. Key steps include:

  • Sulfonylation : Reacting the thiophene core with 4-acetamidophenylsulfonamide in the presence of a coupling agent (e.g., EDCI or DCC) under inert conditions .
  • Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄ or DCC) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. NMR and HPLC are critical for validating intermediate and final product integrity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and functional group integration (e.g., sulfamoyl vs. acetamido protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, resolving ambiguities in sulfamoyl vs. carbamoyl substitutions .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity .

Q. What functional groups dominate its reactivity, and how do they influence downstream modifications?

The sulfamoyl (–SO₂NH–) and acetamido (–NHCOCH₃) groups are electrophilic hotspots.

  • Sulfamoyl : Participates in nucleophilic substitutions (e.g., alkylation with iodomethane) .
  • Acetamido : Resists hydrolysis under mild conditions but can be deacetylated under strong acidic/basic conditions for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfamoylation?

  • Temperature Control : Maintaining 0–5°C during sulfamoylation reduces sulfonate ester formation .
  • Solvent Selection : Anhydrous DMF minimizes hydrolysis of the sulfonyl chloride intermediate .
  • Catalyst Screening : Triethylamine or DMAP enhances coupling efficiency by scavenging HCl .

Q. What QSAR strategies are applicable to correlate structural variations with bioactivity?

  • 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields around the thiophene ring and sulfamoyl group to predict enzyme inhibition (e.g., carbonic anhydrase) .
  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-methylphenyl position enhances binding affinity by 20–30% in preliminary docking studies .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

  • Orthogonal Assays : Validate target specificity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside MIC tests (e.g., against S. aureus) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain off-target effects .

Q. What protocols evaluate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC. The acetamido group is stable at pH 5–7 but hydrolyzes in acidic conditions .
  • Thermal Stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals no significant decomposition when stored in amber vials .

Q. Which in vitro assays are suitable for assessing its enzyme inhibition potential?

  • Fluorescence-Based Assays : Measure inhibition of human carbonic anhydrase IX (hCA IX) using 4-methylumbelliferyl acetate as a substrate .
  • Kinetic Analysis : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can solubility and bioavailability be improved without compromising activity?

  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to increase aqueous solubility by 5-fold .

Q. What strategies enable regioselective modifications of the thiophene ring?

  • Directed Lithiation : Use LDA at –78°C to selectively deprotonate the 5-position for halogenation or carboxylation .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 4-position introduces aryl/heteroaryl groups without disrupting the sulfamoyl moiety .

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